molecular formula C8H7BrClNO2 B13685297 3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride

3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride

Cat. No.: B13685297
M. Wt: 264.50 g/mol
InChI Key: BVFUVKRHNBOYEH-UHFFFAOYSA-N
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Description

3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.5 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired product . The reaction conditions often include:

    Temperature: Controlled to prevent decomposition.

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Catalysts: Sometimes, catalysts like pyridine are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the methoxy group can undergo demethylation.

    Hydrolysis: The chloride group can be hydrolyzed to form the corresponding benzimidoyl alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzimidoyl compounds can be formed.

    Oxidation Products: Benzimidoyl ketones or aldehydes.

    Reduction Products: Benzimidoyl alcohols.

Scientific Research Applications

3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride involves its interaction with various molecular targets. The bromine atom and the hydroxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the methoxy group and chloride.

    4-Methoxybenzimidoyl Chloride: Similar core structure but lacks the bromine and hydroxy groups.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the hydroxy group and chloride.

Uniqueness

3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is unique due to the presence of all three functional groups (bromine, hydroxy, and methoxy) attached to the benzimidoyl chloride core. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

3-bromo-N-hydroxy-4-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7BrClNO2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3

InChI Key

BVFUVKRHNBOYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)Cl)Br

Origin of Product

United States

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